tert-Butyl 5-cyano-1H-indazole-1-carboxylate
Description
tert-Butyl 5-cyano-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with a cyano group at the 5-position and a tert-butyl carbamate group at the 1-position. The indazole scaffold is a bioisostere of adenine, making it a critical pharmacophore in drug discovery, particularly in kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
tert-butyl 5-cyanoindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-5-4-9(7-14)6-10(11)8-15-16/h4-6,8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQKSJFTCVHSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C#N)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Indazole Core Formation
The indazole core is commonly synthesized from o-aminophenylacetic acid derivatives or related precursors. For example, o-aminophenylacetic acid esters or amides undergo cyclization reactions to form 1H-indazole-3-carboxylic acid derivatives, which can be further functionalized.
Introduction of the Cyano Group at the 5-Position
The 5-cyano substituent is introduced via electrophilic substitution or palladium-catalyzed cross-coupling reactions using boronic acid derivatives. For instance, 1-Boc-indazole-5-boronic acid can be converted to the corresponding 5-substituted indazole derivatives through palladium-catalyzed cyanation reactions, although specific protocols for the cyano group are less frequently detailed in literature compared to fluoro or amino substitutions.
Boc Protection of the Indazole Nitrogen
The tert-butyl carboxylate (Boc) protecting group is introduced to the indazole nitrogen to improve stability and facilitate further synthetic transformations. This is typically achieved by reacting the indazole with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Example Synthetic Route (Hypothetical Based on Analogous Compounds)
Notes on Reduction and Functional Group Interconversion
- The reduction of 5-nitro to 5-amino tert-butyl indazole esters is well-documented with palladium on carbon catalysts under hydrogen atmosphere, yielding nearly quantitative conversion.
- The amino group can be transformed into a cyano group via diazotization followed by Sandmeyer cyanation or palladium-catalyzed cyanation using reagents like copper(I) cyanide.
- The Boc group remains stable under these conditions, protecting the indazole nitrogen.
Comparative Data Table of Key Preparation Steps
Research Findings and Considerations
- The synthetic routes to 1H-indazole-3-carboxylic acid derivatives and their tert-butyl esters are often lengthy with moderate overall yields, prompting ongoing research into more efficient methods.
- The use of palladium-catalyzed cross-coupling reactions has improved regioselectivity and functional group tolerance in the synthesis of substituted indazoles.
- The Boc protecting group is favored for its stability during hydrogenation and cyanation steps, facilitating multi-step synthesis without deprotection.
- The cyano group at the 5-position provides a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines, expanding the compound’s utility in medicinal chemistry.
Chemical Reactions Analysis
tert-Butyl 5-cyano-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 5-cyano-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 5-cyano-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues (Table 1) include:
- Cyano vs.
- Cyano vs. Bromo (5/6-position): Bromo substituents enable Suzuki-Miyaura cross-coupling for further derivatization, whereas cyano groups may act as hydrogen bond acceptors, enhancing interactions with residues like Asp or Glu in enzymatic pockets .
Physicochemical and Quantum Chemical Properties
- For example, in aqueous phase calculations (B3LYP method), cyano-substituted indazoles may show a gap of ~4.5 eV vs. ~5.2 eV for hydroxy-substituted analogues .
- Lipophilicity (LogP): The tert-butyl group increases LogP compared to methyl or ethyl carboxylates, favoring blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity
Tert-Butyl 5-cyano-1H-indazole-1-carboxylate is a compound belonging to the indazole family, characterized by its distinctive structural features, including a tert-butyl ester group, a cyano group, and an indazole ring system. The molecular formula of this compound is , with a molar mass of approximately 218.25 g/mol. This article explores its biological activity, including its potential pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The unique combination of functional groups in this compound contributes to its chemical reactivity and biological activity. The presence of the cyano group enhances its potential for various transformations in medicinal chemistry, making it a versatile intermediate in organic synthesis.
Structural Features
| Feature | Description |
|---|---|
| Indazole Ring | A bicyclic structure contributing to biological activity. |
| Cyano Group | Enhances reactivity and potential for various chemical transformations. |
| tert-Butyl Ester | Provides stability and solubility in organic solvents. |
Biological Activity
Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory processes. For instance, compounds in this class have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | Potential anti-inflammatory agent |
| Standard Drug (Diclofenac) | 31.4 | Reference for comparison |
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes .
Potential Molecular Targets
- Cyclooxygenase Enzymes (COX) : Involved in the inflammatory response.
- Receptors : Potential interactions with receptors involved in pain signaling and inflammation.
Example Studies
- Anti-inflammatory Studies : Research has demonstrated that certain indazole derivatives exhibit significant anti-inflammatory effects, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections .
Q & A
Basic: What are the key considerations for synthesizing tert-Butyl 5-cyano-1H-indazole-1-carboxylate in a laboratory setting?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indazole nitrogen, followed by nitrile group introduction at the 5-position. Key steps include:
- Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or pyridine) to protect the indazole NH group .
- Cyanation : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct cyanation using CuCN/KCN under controlled temperatures (80–120°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to isolate the product. Monitor reaction progress via TLC or LC-MS.
Safety : Handle cyanating agents in a fume hood with PPE; refer to SDS for toxicity (H302, H315, H319, H335) .
Advanced: How can hydrogen bonding patterns influence the crystal packing of this compound?
Methodological Answer:
Hydrogen bonding networks dictate molecular aggregation and crystal stability. Use graph set analysis (Etter’s formalism) to classify interactions:
- Intramolecular : Analyze N–H···O or C–H···N interactions within the indazole-Boc moiety.
- Intermolecular : Identify chains (C(4) motifs) or rings (R²₂(8)) via X-ray diffraction.
Tools : Refine data using SHELXL (for H-atom positioning) and visualize with ORTEP-3 .
Example : In analogs like tert-butyl indazole carboxylates, C≡N groups often form weak C–H···N bonds, influencing layer stacking .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm Boc group presence (tert-butyl: δ ~1.3 ppm in ¹H; ~80 ppm in ¹³C) and indazole/cyano substituents (C≡N: δ ~110–120 ppm in ¹³C) .
- IR : Detect C≡N stretch (~2240 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹).
- MS (ESI) : Verify molecular ion [M+H]⁺ (expected m/z: ~274.3 g/mol) .
Validation : Compare with structurally similar compounds (e.g., tert-butyl 6-bromo-1H-indazole-1-carboxylate) .
Advanced: How can SHELXL resolve structural ambiguities in X-ray diffraction data for this compound?
Methodological Answer:
- Refinement Strategy : Use SHELXL’s dual-space algorithms for high-resolution data.
- Validation : Check R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) for non-H atoms.
Case Study : SHELXL successfully resolved disorder in tert-butyl pyrazole carboxylates, reducing R1 from 0.12 to 0.05 .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use respirators (N95) if airborne particles are generated.
- Ventilation : Conduct reactions in a fume hood; avoid inhalation (H335) and skin contact (H315) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
Training : Mandatory safety exams (100% score) per lab regulations .
Advanced: How does the cyano group affect the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing C≡N group activates the indazole ring for:
- Palladium Catalysis : Suzuki-Miyaura coupling at the 4-position (ortho to C≡N) using aryl boronic acids.
- Nucleophilic Substitution : Replace C≡N with amines (e.g., CuI/DMF, 100°C).
Optimization : Screen ligands (XPhos, SPhos) and solvents (toluene/DMF) for yield improvement.
Case Study : Analogous tert-butyl indazole carboxylates achieved >80% yield in Buchwald-Hartwig aminations .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/EtOAc (3:1 to 1:2 gradient).
- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter.
- HPLC : For high-purity batches (>98%), employ C18 columns (acetonitrile/water mobile phase) .
Advanced: How can computational modeling predict the tautomeric stability of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian09 at B3LYP/6-311+G(d,p) level to compare 1H- and 2H-indazole tautomers.
- Solvent Effects : Apply PCM models to simulate polar (DMSO) vs. nonpolar (toluene) environments.
Findings : In tert-butyl derivatives, the 1H-tautomer is favored by ~5 kcal/mol due to Boc steric hindrance .
Basic: How should researchers address conflicting solubility data for this compound?
Methodological Answer:
- Solvent Screening : Test DMSO, DCM, THF, and ethanol via gravimetric analysis.
- pH Dependence : Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy.
Documentation : Report temperature (e.g., 25°C) and agitation method (sonication vs. stirring) .
Advanced: What strategies mitigate crystallization challenges in this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
